

(3-Fluoro-4-methylphenyl)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methylphenylacetonitrile

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Introduction

(3-Fluoro-4-methylphenyl)acetonitrile, a substituted phenylacetonitrile derivative, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the fluorine and methyl substitutions on the phenyl ring, make it a potential building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the available information on (3-fluoro-4-methylphenyl)acetonitrile, including its synonyms, chemical properties, and a detailed, though inferred, synthesis protocol.

Chemical Identity and Synonyms

To ensure clarity and facilitate comprehensive literature searches, a list of known synonyms and identifiers for (3-fluoro-4-methylphenyl)acetonitrile is provided below.

Identifier Type	Value
IUPAC Name	2-(3-Fluoro-4-methylphenyl)acetonitrile
CAS Number	261951-73-9
Molecular Formula	C ₉ H ₈ FN
Molecular Weight	149.17 g/mol
Synonyms	3-Fluoro-4-methylphenylacetonitrile
	Benzeneacetonitrile, 3-fluoro-4-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of (3-fluoro-4-methylphenyl)acetonitrile is presented in the table below. This data is crucial for its handling, storage, and use in experimental settings.

Property	Value
Density	1.095 g/cm ³ [1]
Flash Point	93.5 °C[1]

Synthesis Methodology

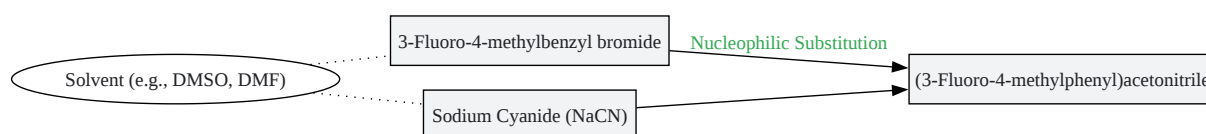
While a specific, detailed experimental protocol for the synthesis of (3-fluoro-4-methylphenyl)acetonitrile (CAS 261951-73-9) is not readily available in the public domain, a general synthetic approach can be inferred from established chemical principles and analogous reactions. The most plausible route involves the cyanation of a corresponding benzyl halide.

Experimental Protocol: Inferred Synthesis of (3-Fluoro-4-methylphenyl)acetonitrile

This protocol is a generalized procedure based on common methods for the synthesis of arylacetonitriles. Note: This procedure has not been experimentally validated for this specific

compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction Scheme:



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Figure 1. Inferred synthetic pathway for (3-fluoro-4-methylphenyl)acetonitrile.

Materials:

- 3-Fluoro-4-methylbenzyl bromide (starting material)
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)
- Deionized water
- Ethyl acetate (or other suitable extraction solvent)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-fluoro-4-methylbenzyl bromide.
- **Dissolution:** An appropriate volume of a polar aprotic solvent, such as DMSO or DMF, is added to dissolve the starting material.

- **Addition of Cyanide:** Sodium cyanide is added to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 50 to 100 °C.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.
- **Extraction:** The aqueous layer is extracted several times with an organic solvent like ethyl acetate.
- **Washing and Drying:** The combined organic layers are washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- **Solvent Removal:** The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to yield pure (3-fluoro-4-methylphenyl)acetonitrile.

Safety Precautions:

- Sodium cyanide is highly toxic and should be handled with extreme care in a fume hood.
- Organic solvents are flammable and should be used away from ignition sources.
- Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity of (3-fluoro-4-methylphenyl)acetonitrile or its involvement in any signaling pathways. As a substituted phenylacetonitrile, it could potentially serve as a precursor for the synthesis of compounds with

a wide range of biological targets. Further research and screening are necessary to elucidate any potential pharmacological effects.

Conclusion

(3-Fluoro-4-methylphenyl)acetonitrile is a chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known synonyms and physicochemical properties. While a detailed, validated synthesis protocol is not available, a general procedure has been outlined based on established chemical reactions. The biological activity and potential roles in signaling pathways of this compound remain to be explored, representing an open area for future research and drug discovery efforts.

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References

- 1. 261951-73-9 Cas No. | 3-Fluoro-4-methylphenylacetonitrile | Matrix Scientific [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [(3-Fluoro-4-methylphenyl)acetonitrile: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304802#3-fluoro-4-methylphenyl-acetonitrile-synonyms]

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